4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-bromophenoxy)acetate
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Overview
Description
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-bromophenoxy)acetate is a synthetic organic compound that belongs to the class of chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-bromophenoxy)acetate typically involves the following steps:
Pechmann Condensation: The initial step involves the Pechmann condensation of resorcinol with ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid to form the hydroxycoumarin derivative.
Saponification and Acidolysis: The ethyl ester is saponified using sodium hydroxide in aqueous propanol-2, followed by acidolysis to form the corresponding acid.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-bromophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-bromophenoxy)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, anti-cancer, and neuroprotective activities.
Biology: The compound is studied for its effects on cellular pathways and its potential as a biochemical probe.
Materials Science: It is explored for its use in the synthesis of novel materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-bromophenoxy)acetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-1,2,3,4-tetrahydrocyclopenta[c]chromen-4-one: Known for its anti-inflammatory and neuroprotective activities.
8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (benzoylamino)acetate: Studied for its potential as an insecticide.
Uniqueness
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-bromophenoxy)acetate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other chromen derivatives.
Properties
Molecular Formula |
C20H15BrO5 |
---|---|
Molecular Weight |
415.2 g/mol |
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(4-bromophenoxy)acetate |
InChI |
InChI=1S/C20H15BrO5/c21-12-4-6-13(7-5-12)24-11-19(22)25-14-8-9-16-15-2-1-3-17(15)20(23)26-18(16)10-14/h4-10H,1-3,11H2 |
InChI Key |
XSBXAFLQFGTWSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OC(=O)COC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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